molecular formula C25H31N9O10S2 B1353751 Cefoperazone dihydrate CAS No. 113826-44-1

Cefoperazone dihydrate

Cat. No. B1353751
CAS RN: 113826-44-1
M. Wt: 681.7 g/mol
InChI Key: OMYIZCZQILAOGB-BYLXUVCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoperazone dihydrate is a semisynthetic, broad-spectrum cephalosporin antibiotic . It is used to treat bacterial infections, including those in the respiratory tract, abdomen, skin, and female genital tracts . It is marketed by Pfizer under the name Cefobid .


Synthesis Analysis

Cefoperazone is synthesized using various methods, including mixed anhydride method, acyl chlorides method, thioester method, and 7-condensation method . A study has also reported a rapid RP-HPLC method for Cfz analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensiveness .


Molecular Structure Analysis

The empirical formula of Cefoperazone dihydrate is C25H27N9O8S2 · 2H2O, and its molecular weight is 681.70 . The IUPAC name of Cefoperazone is [(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid] .


Chemical Reactions Analysis

Cefoperazone for Injection contains an amount of Cefoperazone Sodium equivalent to not less than 90.0 percent and not more than 120.0 percent of the labeled amount of cefoperazone (C 25 H 27 N 9 O 8 S 2) .


Physical And Chemical Properties Analysis

Cefoperazone dihydrate is a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research . A validated RP-HPLC method has been developed for Cfz analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensiveness .

Scientific Research Applications

Pharmaceutical Release Testing

Cefoperazone dihydrate is utilized in pharmaceutical release testing to ensure the quality and safety of drug products. It serves as a standard for analytical methods that determine the drug’s presence and concentration in final pharmaceutical formulations .

Method Development for Qualitative and Quantitative Analyses

This compound is employed in the development of analytical methods, both qualitative and quantitative. It aids in establishing protocols for the detection and measurement of active pharmaceutical ingredients (APIs) during drug development .

Quality Control Testing

In food and beverage industries, Cefoperazone dihydrate is used for quality control testing. It helps verify the absence of antibiotic contamination, ensuring that products meet safety standards .

USP Compendia Specified Tests

As a USP reference standard, Cefoperazone dihydrate is intended for use in specified quality tests and assays as outlined in the United States Pharmacopeia compendia, which sets standards for all prescription and over-the-counter medicines .

Antibiotic Drug Prescription

Cefoperazone dihydrate is widely prescribed as an antibiotic drug for its anti-infection properties, especially effective against Gram-negative and Gram-positive microorganisms .

Clinical Efficacy Studies

Clinical studies have demonstrated the efficacy of Cefoperazone in treating various infections, including respiratory tract, urinary tract, gynecological, intra-abdominal, wound, and soft tissue infections with high success rates .

Mechanism of Action

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Safety and Hazards

Cefoperazone dihydrate may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2.2H2O/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);2*1H2/t15-,16-,22-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYIZCZQILAOGB-BYLXUVCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423565
Record name Cefoperazone dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefoperazone dihydrate

CAS RN

113826-44-1
Record name Cefoperazone dihydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoperazone dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefoperazone dihydrate
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Record name Cefoperazone Dihydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the clinical application of Cefoperazone dihydrate as outlined in the research?

A1: The research states that Cefoperazone dihydrate is utilized in veterinary medicine for the treatment of clinical mastitis in lactating cattle. It is administered intramammarily at a dose of 100 mg per infected quarter, given twice with a 24-hour interval [].

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